2-bromo-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
2-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a thiophene ring, and a methylphenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Amidation: The formation of the benzamide core can be accomplished by reacting the brominated benzoyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-N-(4-METHYLPHENYL)BENZAMIDE: Lacks the thiophene ring, which may affect its chemical and biological properties.
N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the bromine atom, which may influence its reactivity and interactions.
Uniqueness
2-BROMO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both the bromine atom and the thiophene ring, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C19H16BrNOS |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
2-bromo-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16BrNOS/c1-14-8-10-15(11-9-14)21(13-16-5-4-12-23-16)19(22)17-6-2-3-7-18(17)20/h2-12H,13H2,1H3 |
InChI Key |
XGRZWYXCFKRYOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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